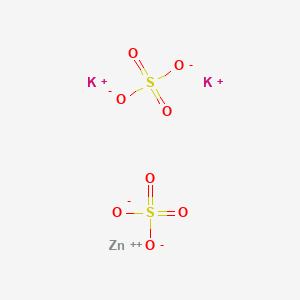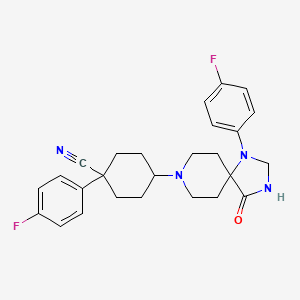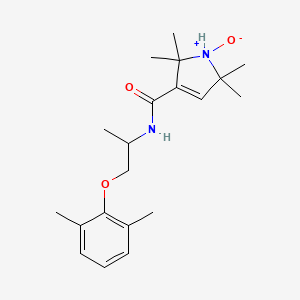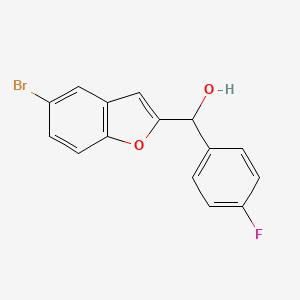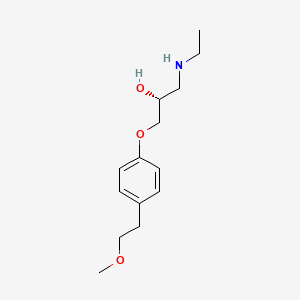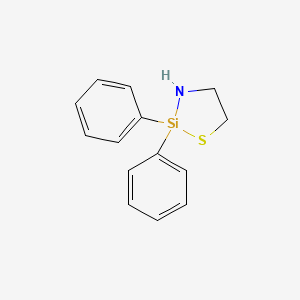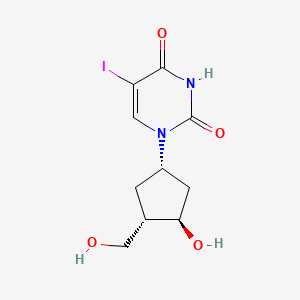
(-)-1-((1S,3R,4S)-3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-5-iodo-1H,3H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-C-IDU, also known as (-)-2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosyluracil, is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides and has been studied for its potential antiviral and anticancer properties. The compound is characterized by the presence of a fluorine atom at the 2’ position and an iodine atom at the 5 position of the uracil ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-C-IDU typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a protected uracil derivative with a suitable sugar donor, such as 2-deoxy-2-fluoro-α-D-arabinofuranosyl chloride.
Deprotection: The glycosylated product is then subjected to deprotection reactions to remove any protecting groups, yielding the desired nucleoside analog.
Iodination: The final step involves the iodination of the uracil ring at the 5 position using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of (-)-C-IDU follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for glycosylation and iodination steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-C-IDU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the iodine atom to a less reactive form.
Substitution: The fluorine and iodine atoms in (-)-C-IDU can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles like thiols, amines, or alkoxides; reactions are conducted under basic conditions using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified uracil rings.
Reduction: Reduced forms with deiodinated uracil rings.
Substitution: Substituted nucleosides with various functional groups replacing the fluorine or iodine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (-)-C-IDU is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel antiviral and anticancer agents.
Biology
In biological research, (-)-C-IDU is utilized to study the mechanisms of nucleoside transport and metabolism. It is also used as a probe to investigate the interactions between nucleosides and enzymes involved in DNA replication and repair.
Medicine
(-)-C-IDU has shown potential as an antiviral agent, particularly against herpes simplex virus (HSV) and cytomegalovirus (CMV). Its anticancer properties are being explored in preclinical studies, where it has demonstrated the ability to inhibit the proliferation of certain cancer cell lines.
Industry
In the pharmaceutical industry, (-)-C-IDU is used in the development of antiviral and anticancer drugs. Its unique structure allows for the design of prodrugs with improved pharmacokinetic properties.
Wirkmechanismus
(-)-C-IDU exerts its effects by incorporating into the DNA of replicating cells, leading to chain termination and inhibition of DNA synthesis. The compound targets viral DNA polymerases and cellular enzymes involved in DNA replication. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosylcytosine (FIAC): Similar structure but with a cytosine base instead of uracil.
2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosylthymine (FIAU): Similar structure but with a thymine base instead of uracil.
2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosyladenine (FIAA): Similar structure but with an adenine base instead of uracil.
Uniqueness
(-)-C-IDU is unique due to its specific combination of fluorine and iodine substitutions on the uracil ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for antiviral and anticancer research.
Eigenschaften
CAS-Nummer |
120963-45-3 |
|---|---|
Molekularformel |
C10H13IN2O4 |
Molekulargewicht |
352.13 g/mol |
IUPAC-Name |
1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O4/c11-7-3-13(10(17)12-9(7)16)6-1-5(4-14)8(15)2-6/h3,5-6,8,14-15H,1-2,4H2,(H,12,16,17)/t5-,6-,8+/m0/s1 |
InChI-Schlüssel |
NEWOWXPKUVLDTM-VMHSAVOQSA-N |
Isomerische SMILES |
C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=C(C(=O)NC2=O)I |
Kanonische SMILES |
C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


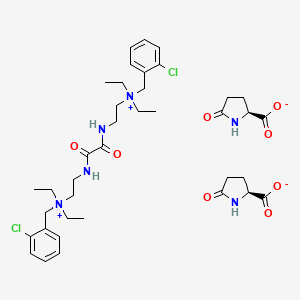

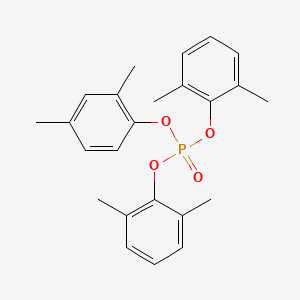
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

